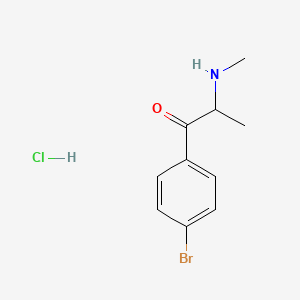

4-Bromomethcathinone hydrochloride

Übersicht

Beschreibung

Es wirkt hauptsächlich als Serotonin- und Noradrenalin-Wiederaufnahmehemmer und zeigt Eigenschaften, die eher einem Antidepressivum als einem Stimulans ähneln .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Bromomethcathinon (Hydrochlorid) beinhaltet typischerweise die Bromierung von Methcathinon. Der Prozess beginnt mit der Synthese von Methcathinon, das anschließend unter kontrollierten Bedingungen mit Brom oder einem bromhaltigen Reagenz bromiert wird. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Chloroform durchgeführt, und die Temperatur wird auf einem niedrigen Niveau gehalten, um Nebenreaktionen zu vermeiden .

Industrielle Produktionsmethoden

Die industrielle Produktion von 4-Bromomethcathinon (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien und Lösungsmitteln in Industriequalität, und die Reaktionen werden in großen Reaktoren durchgeführt, bei denen Temperatur, Druck und Reaktionszeit präzise kontrolliert werden, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromomethcathinone (hydrochloride) typically involves the bromination of methcathinone. The process begins with the synthesis of methcathinone, which is then subjected to bromination using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of 4-Bromomethcathinone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Bromomethcathinon (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

Substitution: Das Bromatom kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Nucleophile wie Natriummethoxid (NaOCH3) oder Natriumethoxid (NaOEt) können für Substitutionsreaktionen eingesetzt werden

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Analytical Reference Material

4-Bromomethcathinone hydrochloride is primarily utilized as an analytical reference material in scientific research. It plays a crucial role in:

- Forensic Chemistry : Used for identifying synthetic cathinones in seized materials, aiding law enforcement in drug-related investigations .

- Toxicology : Helps in the analysis of biological samples for the presence of synthetic drugs, contributing to public health assessments .

Calibration and Validation

In mass spectrometry and other analytical techniques, 4-Bromomethcathinone is employed to calibrate instruments and validate methods. This ensures accuracy in detecting other substances with similar structures, such as other synthetic cathinones .

Chemical Reactions

4-Bromomethcathinone undergoes various chemical reactions, including:

- Oxidation : Can yield ketones or carboxylic acids.

- Reduction : Converts ketones to alcohols.

- Substitution : The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones, Carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohols |

| Substitution | Sodium methoxide | Various substituted products |

Case Studies and Findings

Research indicates that 4-Bromomethcathinone exhibits significant neurotoxic properties similar to other synthetic cathinones. Studies have shown correlations between its potency at neurotransmitter transporters and potential abuse liability. For instance, it has been linked to increased locomotor activity in animal models, suggesting stimulant-like effects .

Additionally, it has been detected in capsules seized by law enforcement, emphasizing its relevance in drug trafficking cases . The compound's effects on neurotransmitter levels highlight its potential for both therapeutic applications and abuse.

Wirkmechanismus

4-Bromomethcathinone (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of certain antidepressants. The compound binds to the serotonin and norepinephrine transporters, blocking their function and preventing the reabsorption of these neurotransmitters into the presynaptic neuron .

Vergleich Mit ähnlichen Verbindungen

4-Bromomethcathinon (Hydrochlorid) ähnelt anderen synthetischen Cathinonen wie:

- 4-Chloromethcathinon

- 4-Ethylmethcathinon

- 3-Chloromethcathinon

- 4-Fluor-α-Pyrrolidinopentiophenon

- 4-Methoxy-α-Pyrrolidinopentiophenon

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf und zeigen ähnliche pharmakologische Wirkungen, aber 4-Bromomethcathinon (Hydrochlorid) ist in seiner spezifischen Bromsubstitution einzigartig, die seine Potenz an Serotonin-Aufnahmetransportern erhöht .

Biologische Aktivität

4-Bromomethcathinone hydrochloride, commonly referred to as 4-BMC or Brephedrone, is a synthetic cathinone that has garnered attention due to its psychoactive properties. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and effects on neurotransmitter systems.

Target Transporters

4-Bromomethcathinone primarily interacts with the serotonin transporter (SERT) and the norepinephrine transporter (NET) . It acts as a reuptake inhibitor , leading to increased concentrations of serotonin and norepinephrine in the synaptic cleft. This mechanism is crucial for its stimulant effects, which are similar to those of other cathinones and amphetamines .

Biochemical Pathways

The inhibition of SERT and NET by 4-BMC results in enhanced mood, increased alertness, and potential cognitive enhancement. These effects are mediated through various downstream signaling pathways associated with mood regulation and cognitive functions.

Pharmacokinetics

4-Bromomethcathinone is rapidly absorbed and distributed throughout the body following administration. Its pharmacokinetic profile suggests a quick onset of action, likely contributing to its appeal as a recreational drug. The compound's half-life and metabolic pathways remain under investigation but are expected to mirror those of other synthetic cathinones, which typically undergo extensive hepatic metabolism .

Effects on Neurotransmitter Systems

Research indicates that 4-BMC significantly influences neurotransmitter release. At concentrations around 100 µM, it has been shown to induce the release of neurotransmitters via SERT and NET, highlighting its dual action as both a reuptake inhibitor and a releasing agent .

Comparative Analysis with Other Cathinones

The potency of 4-Bromomethcathinone can be compared with other synthetic cathinones. The following table summarizes the relative potencies at various transporters:

| Compound | SERT Inhibition (IC50 nM) | NET Inhibition (IC50 nM) | DAT Inhibition (IC50 nM) |

|---|---|---|---|

| 4-Bromomethcathinone | ~2000 | ~158 | Not extensively studied |

| 3-Chloromethcathinone | ~1000 | ~500 | Not extensively studied |

| 4-Methylmethcathinone | ~300 | ~200 | Not extensively studied |

Note: Data are approximate based on available literature .

Case Studies

Several case studies have documented the effects of 4-Bromomethcathinone in clinical settings. For instance:

- Case Study 1 : A patient presented with severe agitation and tachycardia after using a product containing 4-BMC. Toxicological analysis confirmed the presence of the compound, leading to symptomatic treatment that included benzodiazepines for sedation.

- Case Study 2 : Another individual experienced paranoia and hallucinations after consumption. The case highlighted the potential for psychotic episodes associated with high doses of synthetic cathinones, including 4-BMC.

These cases underscore the importance of monitoring for adverse effects associated with recreational use of this compound .

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,12H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWLEEFTZLMGNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Br)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135333-27-6 | |

| Record name | 4-Bromomethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135333276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-BROMOMETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A92A031C7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.